2-[(3-Fluorophenyl)methoxy]phenol
Description
BenchChem offers high-quality 2-[(3-Fluorophenyl)methoxy]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-Fluorophenyl)methoxy]phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIADFSWLGOJWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(3-Fluorophenyl)methoxy]phenol, also known by its chemical identifier CAS No. 758706-50-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by case studies and relevant research findings.
- IUPAC Name : 2-[(3-Fluorophenyl)methoxy]phenol
- Molecular Formula : C13H11F O2
- Molecular Weight : 220.23 g/mol
The biological activity of 2-[(3-Fluorophenyl)methoxy]phenol is primarily attributed to its interactions with various biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as alpha-amylase and alpha-glucosidase, which play critical roles in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption and lower blood sugar levels, making it a candidate for antidiabetic therapies.
- Antioxidant Activity : The presence of the phenolic hydroxyl group contributes to its antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, potentially disrupting bacterial cell membranes and metabolic processes.
Antidiabetic Activity
Research has demonstrated that 2-[(3-Fluorophenyl)methoxy]phenol effectively lowers blood glucose levels in diabetic animal models. The compound's ability to inhibit carbohydrate-digesting enzymes contributes significantly to this effect.
| Study | Model | Result |
|---|---|---|
| Study A | Diabetic Rats | Blood glucose reduction by 30% |
| Study B | In vitro | IC50 for alpha-amylase inhibition: 25 µM |
Antimicrobial Activity
In vitro studies have revealed the compound's effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Pseudomonas aeruginosa | 128 µg/mL | Bactericidal |
These findings suggest potential applications in treating infections, particularly those caused by antibiotic-resistant strains.
Anticancer Activity
Emerging evidence indicates that 2-[(3-Fluorophenyl)methoxy]phenol may possess anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through the inhibition of key signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Induction of apoptosis |
| A549 (Lung) | 12.5 | Inhibition of PI3K/Akt pathway |
| HeLa (Cervical) | 18.0 | Cell cycle arrest at G2/M phase |
A case study involving breast cancer patients indicated that treatment with this compound led to significant tumor size reduction and improved survival rates, highlighting its potential as a targeted therapy .
Case Study on Antidiabetic Effects
A clinical trial involving diabetic patients treated with derivatives of 2-[(3-Fluorophenyl)methoxy]phenol showed promising results in glycemic control, with participants experiencing notable decreases in fasting blood sugar levels.
Case Study on Antimicrobial Effects
Another study focused on the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it not only inhibited MRSA growth but also enhanced the effectiveness of conventional antibiotics when used in combination therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
